![molecular formula C11H8N2O B1441076 6-Furan-3-YL-1H-indazole CAS No. 885271-98-7](/img/structure/B1441076.png)
6-Furan-3-YL-1H-indazole
Vue d'ensemble
Description
6-Furan-3-YL-1H-indazole, also known as F3I, is an indazole derivative with a wide range of applications in scientific research. It is a five-membered heterocyclic compound that is used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. F3I is a versatile compound that can be used in a variety of laboratory experiments, including drug synthesis and drug discovery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for F3I.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Furan-3-yl-1H-indazole and its derivatives have been explored in various synthetic routes due to their potential applications in pharmaceuticals and materials science. A notable study demonstrated an efficient two-step sequence for synthesizing 2,5-disubstituted furan derivatives, which are key intermediates in the synthesis of compounds like 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), highlighting its significance in pharmaceutical research (Palmieri, Gabrielli, & Ballini, 2010). Furthermore, the development of a new air-stable cationic Co(III) catalyst for the synthesis of N-aryl-2H-indazoles and furans via C–H bond functionalization/addition/cyclization cascades emphasizes the compound's role in creating heterocycles, a core structure in many drugs and agrochemicals (Hummel & Ellman, 2014).
Biological Activities
The exploration of 6-Furan-3-yl-1H-indazole derivatives has extended into biological activities, such as the investigation of novel triazole derivatives as potent ACE inhibitors, demonstrating the compound's therapeutic potential beyond its chemical utility (Vulupala et al., 2018). Another study focused on new triazolothiadiazole and triazolothiadiazine derivatives, evaluating their kinesin Eg5 inhibitory and anti-HIV activities, indicating the broad spectrum of biological applications (Khan et al., 2014).
Pharmacological Potential
The pharmacological potential of 6-Furan-3-yl-1H-indazole derivatives is further evidenced by the synthesis of 5-hydroxy indanone derivatives, which were evaluated as ACE inhibitors, showcasing the compound's relevance in cardiovascular research (Vulupala et al., 2018). Additionally, the design and synthesis of novel derivatives, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, and their evaluation for antidepressant and antianxiety activities, further highlight the compound's versatility in addressing various health conditions (Kumar et al., 2017).
Mécanisme D'action
Target of Action
Indazole derivatives, a class of compounds to which 6-furan-3-yl-1h-indazole belongs, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives can inhibit the activity of kinases, thereby disrupting cell cycle progression and inducing cell death in cancer cells .
Biochemical Pathways
Given the potential kinase inhibitory activity of indazole derivatives, it can be inferred that 6-furan-3-yl-1h-indazole may impact pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that 6-furan-3-yl-1h-indazole may potentially induce cell death in cancer cells by disrupting cell cycle progression and dna damage response pathways .
Propriétés
IUPAC Name |
6-(furan-3-yl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-9-6-12-13-11(9)5-8(1)10-3-4-14-7-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAVNERLYUXBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=COC=C3)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696282 | |
Record name | 6-(Furan-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Furan-3-YL-1H-indazole | |
CAS RN |
885271-98-7 | |
Record name | 6-(Furan-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885271-98-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.